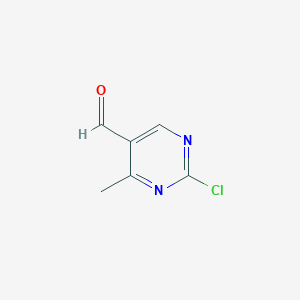

2-Chloro-4-methylpyrimidine-5-carbaldehyde

説明

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital field of study, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly prominent due to their presence in a multitude of biologically active molecules and functional materials. Pyrimidines, as a class of nitrogen heterocycles, are a cornerstone of this research area. The reactivity of substituted pyrimidines, such as those containing halogen and aldehyde functional groups, is of fundamental interest for creating more complex molecular architectures. For instance, studies on related compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) explore nucleophilic aromatic substitution (SNAr) reactions, demonstrating how the pyrimidine (B1678525) ring's nitrogen atoms activate the molecule for such transformations. mdpi.comresearchgate.net

Overview of Pyrimidine Scaffold Importance in Chemical Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical synthesis. It is the core of the nucleobases uracil, thymine, and cytosine, making it fundamental to the structure of DNA and RNA. nih.gov This biological significance has inspired chemists to use the pyrimidine core as a foundation for developing new therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities and are key components in anticancer and antiviral drugs. mdpi.com The functional groups attached to the pyrimidine ring can be modified to fine-tune the molecule's properties, making compounds like 2-Chloro-4-methylpyrimidine-5-carbaldehyde valuable as intermediates in the synthesis of target molecules.

Specific Research Focus on this compound

Data Tables

Below are tables detailing the properties of this compound and a closely related oxidized derivative.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 933685-85-9 | jwpharmlab.com |

| Molecular Formula | C₆H₅ClN₂O | jwpharmlab.com |

| Molecular Weight | 156.57 g/mol | jwpharmlab.com |

| MDL Number | MFCD30188540 | jwpharmlab.com |

Table 2: Computed Properties of 2-Chloro-4-methylpyrimidine-5-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O₂ | nih.gov |

| Molecular Weight | 172.57 g/mol | nih.gov |

| IUPAC Name | 2-chloro-4-methylpyrimidine-5-carboxylic acid | nih.gov |

| InChIKey | DSEHPQBQVDLHSK-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

特性

分子式 |

C6H5ClN2O |

|---|---|

分子量 |

156.57 g/mol |

IUPAC名 |

2-chloro-4-methylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3 |

InChIキー |

WLLUOHGOGOFTHG-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=NC=C1C=O)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4 Methylpyrimidine 5 Carbaldehyde

Strategies for Pyrimidine-5-carbaldehyde Construction

The introduction of a carbaldehyde group at the C5 position of the pyrimidine (B1678525) ring can be achieved through various synthetic strategies, including building the ring with the aldehyde functionality in place or by modifying a pre-existing pyrimidine core.

Synthesis from α-Formylaroylketene Dithioacetals

A one-pot synthesis of pyrimidine-5-carbaldehydes can be achieved through the reaction of α-formylaroylketene dithioacetals with amidines. researchgate.net This method involves the cyclo-condensation of the two components, often in a solvent like DMF or acetonitrile, to yield the desired pyrimidine-5-carbaldehyde. researchgate.net The α-formylaroylketene dithioacetal itself is typically prepared by the formylation of an α-oxoketene dithioacetal. researchgate.net

Post-Synthetic Formylation Approaches

An alternative to constructing the pyrimidine ring with the aldehyde already present is the formylation of a pre-existing pyrimidine. Electrophilic C-substitution on the pyrimidine ring, including formylation, preferentially occurs at the 5-position, which is the least electron-deficient. wikipedia.org Various formylation reagents and methods can be employed to introduce the aldehyde group onto the pyrimidine core.

Targeted Synthesis of 2-Chloro-4-methylpyrimidine-5-carbaldehyde and Related Chloropyrimidines

The synthesis of this compound requires the specific placement of chloro, methyl, and carbaldehyde groups on the pyrimidine ring. This can be accomplished through the strategic functionalization of pyrimidine precursors and selective reactions.

Directed Functionalization of Pyrimidine Precursors

The synthesis often starts from a pyrimidine precursor that can be selectively functionalized. For instance, a common approach involves the use of a pre-functionalized pyrimidine that can then be modified to introduce the desired groups. The synthesis of pyrimidines can be achieved through methods like the Biginelli reaction or by the condensation of carbonyl compounds with diamines. wikipedia.org

Selective Chlorination and Methylation Pathways

Selective chlorination is a key step in the synthesis of many chloro-substituted pyrimidines. Various chlorinating agents can be used, and the reaction conditions can be controlled to achieve the desired regioselectivity. osti.govgoogle.com For example, the reaction of pyrimidine derivatives with agents like phosphorus oxychloride can introduce chlorine atoms. Similarly, selective methylation can be achieved through various methods, including reactions with organometallic reagents or other methylating agents.

A known method for synthesizing 2-chloro-4-methylpyrimidine (B15830) involves the reaction of 2,4-dichloro-6-methyl-pyrimidine with zinc powder and ammonium (B1175870) hydroxide (B78521). chemicalbook.com This process results in the selective removal of one chlorine atom to yield the desired product.

| Precursor | Reagents | Product | Yield |

| 2,4-dichloro-6-methyl-pyrimidine | Zinc powder, Ammonium hydroxide | 2-chloro-4-methylpyrimidine | 74.4% chemicalbook.com |

Green Chemistry Principles in the Synthesis of Pyrimidine Carbaldehydes

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. researchgate.netrasayanjournal.co.innih.gov This includes the use of greener solvents, catalysts, and reaction conditions.

Recent research has focused on developing more environmentally friendly synthetic routes. researchgate.net This includes the use of phase transfer catalysts to facilitate reactions and reduce the need for harsh solvents. Microwave-assisted synthesis and the use of green catalysts are also being explored to improve the efficiency and sustainability of pyrimidine synthesis. researchgate.netnih.gov These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.in

| Green Chemistry Approach | Benefits |

| Use of Greener Solvents | Reduces environmental impact and potential for human toxicity. rasayanjournal.co.in |

| Phase Transfer Catalysis | Enhances reaction rates and can eliminate the need for harsh organic solvents. |

| Microwave-Assisted Synthesis | Often leads to significantly shorter reaction times and can improve yields. researchgate.netnih.gov |

| Use of Green Catalysts | Can provide higher selectivity and be more environmentally benign than traditional catalysts. researchgate.net |

Catalytic Systems for Enhanced Sustainability

The use of catalytic systems in the synthesis of pyrimidine derivatives represents a significant step towards more sustainable chemical manufacturing. These systems often lead to higher efficiency, greater selectivity, and milder reaction conditions compared to stoichiometric reagents.

A variety of metal-based catalysts have been explored for pyrimidine synthesis. For instance, copper-catalyzed cycloaddition reactions are considered a powerful tool for constructing the pyrimidine ring from components like alkynes and amidines. mdpi.com More advanced and sustainable methods include the use of iridium and manganese-based catalysts in multicomponent reactions. mdpi.com A notable example is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov This method is highly regioselective and allows for the creation of unsymmetrically substituted pyrimidines. acs.orgnih.gov

In the context of green chemistry, phase transfer catalysts have been employed for the functionalization of related compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). Catalysts such as tetrabutylammonium (B224687) iodide (TBAI) have proven effective in facilitating C-N bond formation under greener conditions. Furthermore, magnetically recoverable nanocatalysts are emerging as a highly sustainable option, allowing for easy separation and reuse, which is particularly valuable in the synthesis of pyrano-pyrimidine derivatives. nih.gov

The following table summarizes various catalytic systems used in the synthesis of pyrimidine derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| Iridium-pincer complexes | Amidines and alcohols | Multicomponent Reaction | High regioselectivity, sustainable, forms C-C and C-N bonds. acs.orgnih.gov |

| Copper (II) | Alkynes and amidines | Cycloaddition | Powerful tool for pyrimidine ring construction. mdpi.com |

| β-cyclodextrin | Aldehydes, ammonium acetate, 1,3-diketones | Multicomponent Reaction | Recyclable, inexpensive, non-toxic, aqueous medium. mdpi.com |

| Tetrabutylammonium iodide (TBAI) | 2,4,6-trichloropyrimidine-5-carbaldehyde, amines | Phase Transfer Catalysis | Green chemical principles, efficient C-N bond formation. |

| NH4I | Ketones, NH4OAc, DMF-DMA | Three-component tandem reaction | Metal- and solvent-free, good functional group tolerance. organic-chemistry.org |

Energy-Efficient Reaction Modalities (Microwave and Ultrasound Assistance)

To overcome the energy barriers of traditional synthetic methods, microwave (MW) and ultrasound (US) irradiation have been introduced as energy-efficient alternatives. These techniques can dramatically reduce reaction times, improve yields, and enhance the sustainability of chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used in the synthesis of a variety of pyrimidine derivatives. mdpi.comnih.gov This method accelerates reactions by directly heating the reactants, often leading to cleaner reactions and higher purity of the final products. For example, the microwave-assisted synthesis of 2,4,6-triarylpyrimidines under solvent-free conditions has been reported to give good to excellent yields. mdpi.com In the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine, microwave assistance has been shown to be more efficient than conventional heating. nih.gov

Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates. nih.govnih.govbeilstein-archives.org This technique has been applied to the synthesis of various pyrimidine derivatives, often resulting in shorter reaction times and higher yields compared to conventional methods. nih.govnih.gov For instance, the ultrasound-assisted synthesis of pyrimido[4,5-b]quinolindione derivatives has been achieved in good yields without the need for metallic catalysts. royalsocietypublishing.org A comparative study on the synthesis of bis-pyrimidine derivatives showed a significant reduction in reaction time from 2.5 hours under conventional heating to 35 minutes with ultrasound irradiation, accompanied by an increase in yield. nih.gov

The table below provides a comparison of conventional and energy-efficient methods for the synthesis of related pyrimidine compounds.

| Compound Type | Method | Reaction Time | Yield |

| Bis-pyrimidine derivatives | Conventional (reflux) | 2.5 hours | 72-73% nih.gov |

| Bis-pyrimidine derivatives | Ultrasound | 35 minutes | 82-84% nih.gov |

| 2-Anilinopyrimidines | Conventional Heating | Longer reaction times | Lower yields nih.gov |

| 2-Anilinopyrimidines | Microwave | Shorter reaction times | Higher yields nih.gov |

| Pyrimido[4,5-b]quinolindiones | Conventional | Not specified | Good yields royalsocietypublishing.org |

| Pyrimido[4,5-b]quinolindiones | Ultrasound | Not specified | Good yields royalsocietypublishing.org |

Solvent-Free and Aqueous Reaction Environments

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions and the use of water as a solvent are highly desirable for creating more environmentally benign synthetic processes.

Solvent-Free Synthesis: Solvent-free, or neat, reactions are advantageous as they reduce waste, lower costs, and simplify purification processes. ias.ac.in The synthesis of pyrimidine derivatives under solvent-free conditions has been achieved using various catalytic systems. For example, a metal- and solvent-free three-component reaction promoted by ammonium iodide has been developed for the synthesis of substituted pyrimidines. organic-chemistry.org Similarly, pyrimidine-5-carbonitrile derivatives have been synthesized in a one-pot, solvent-free reaction using ammonium chloride as a catalyst. ias.ac.in The large-scale preparation of chloropyrimidines from their hydroxylated precursors has also been demonstrated under solvent-free or low-solvent conditions. nih.govresearchgate.net

Aqueous Reaction Environments: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, the use of catalysts like β-cyclodextrin can facilitate reactions in aqueous media. mdpi.comnih.gov The synthesis of pyrido[2,3-d]pyrimidines has been successfully carried out in aqueous solutions using β-cyclodextrin as a catalyst, achieving high yields. nih.gov Furthermore, ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been effectively performed in water. eurjchem.com

The following table highlights examples of solvent-free and aqueous syntheses of pyrimidine derivatives.

| Reaction Type | Conditions | Catalyst/Promoter | Key Advantages |

| Pyrimidine-5-carbonitrile synthesis | Solvent-free, 110°C | Ammonium chloride | Eco-friendly, short reaction time, inexpensive. ias.ac.in |

| Substituted pyrimidine synthesis | Solvent-free, 120°C | Ammonium iodide | Metal-free, good functional group tolerance. organic-chemistry.org |

| Chloropyrimidine synthesis | Solvent-free/low-solvent | Equimolar chlorinating reagents | High-yielding, scalable. nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidine synthesis | Aqueous, reflux | β-cyclodextrin | Sustainable, high yields. nih.gov |

| Pyrazolo[1,5-a]pyrimidine synthesis | Aqueous, ultrasound | KHSO4 | Environmentally friendly, efficient. eurjchem.com |

Biocatalytic and Enzymatic Approaches in Pyrimidine Synthesis

Biocatalysis, which employs enzymes or whole microorganisms as catalysts, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com These reactions are typically performed under mild conditions in aqueous environments, minimizing waste and energy consumption.

While the direct biocatalytic synthesis of this compound has not been specifically reported, the broader field of pyrimidine biosynthesis and enzymatic reactions involving aldehydes provides a foundation for future research. The natural biosynthesis of pyrimidines involves a series of enzymatic steps, starting from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate. youtube.com Enzymes such as dihydroorotate (B8406146) dehydrogenase are key to forming the pyrimidine ring. wikipedia.org

In the realm of aldehyde synthesis, carboxylic acid reductases (CARs) are capable of converting carboxylic acids to aldehydes, a transformation that could potentially be applied to pyrimidine carboxylic acid precursors. nih.gov Additionally, transglycosylation reactions catalyzed by enzymes like nucleoside phosphorylases have been optimized for the synthesis of modified pyrimidine nucleosides, demonstrating the potential for enzymatic modification of the pyrimidine core. nih.gov

Although research into the specific enzymatic synthesis of this compound is still in its nascent stages, the existing knowledge of pyrimidine biosynthesis and related enzymatic transformations suggests that biocatalysis holds significant promise for the future development of sustainable synthetic routes to this important compound.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Methylpyrimidine 5 Carbaldehyde

Reactivity at the Aldehyde Functional Group

The carbaldehyde group is a classic electrophilic center, susceptible to attack by a variety of nucleophiles. Its reactivity is modulated by the electronic properties of the pyrimidine (B1678525) ring.

The aldehyde moiety of 2-chloro-4-methylpyrimidine-5-carbaldehyde readily participates in nucleophilic addition and condensation reactions. These transformations are fundamental for extending the carbon skeleton and introducing new functional groups.

Primary amines react with the aldehyde to form Schiff bases (imines), while secondary amines can lead to the formation of enamines. youtube.com A notable application of this reactivity is the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aldehyde and a ketone. For instance, related pyrimidine-carbaldehydes undergo base-catalyzed condensation with acetophenones to yield pyrimidine-based chalcones, which are α,β-unsaturated ketones. mdpi.com This reaction typically proceeds in the presence of a base like sodium hydroxide (B78521) in a polar solvent such as ethanol (B145695). mdpi.com

Furthermore, the aldehyde can react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations. researchgate.net These reactions, often catalyzed by a weak base, lead to the formation of a new carbon-carbon double bond, providing access to a diverse array of substituted pyrimidine derivatives. researchgate.net

Table 1: Examples of Condensation Reactions at the Aldehyde Group This table is illustrative, based on the reactivity of similar aldehyde-containing heterocycles.

| Reactant Class | Reagent Example | Product Type |

|---|---|---|

| Primary Amines | R-NH₂ | Schiff Base (Imine) |

| Ketones | Acetophenone | Chalcone (α,β-Unsaturated Ketone) |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-chloro-4-methylpyrimidin-5-yl)methanol. This transformation is a common strategy for introducing a hydroxymethyl group, which can serve as a handle for further functionalization.

Standard reducing agents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a mild and efficient reagent for the reduction of aldehydes without affecting the chloro-substituent on the pyrimidine ring. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they require anhydrous conditions. youtube.com The choice of reagent allows for control over the reaction's selectivity, preserving other functional groups in the molecule. The reduction of a similar aldehyde, 2-chloro-5-methylpyridine-3-carbaldehyde, to its corresponding alcohol has been well-documented.

Table 2: Common Reagents for Aldehyde Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | (2-chloro-4-methylpyrimidin-5-yl)methanol |

The aldehyde group is readily oxidized to a carboxylic acid, affording 2-chloro-4-methylpyrimidine-5-carboxylic acid. nih.govmatrixscientific.comuni.lu This oxidation provides a key route to pyrimidine-5-carboxylic acid derivatives, which are important precursors in medicinal chemistry.

Various oxidizing agents can accomplish this transformation. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective, though milder and more selective reagents are often preferred to avoid side reactions. The oxidation of similar heterocyclic aldehydes to their corresponding carboxylic acids is a well-established synthetic procedure. The resulting carboxylic acid is itself a versatile functional group, enabling the formation of esters, amides, and other acid derivatives.

Reactivity at the Chloro Substituent via Nucleophilic Aromatic Substitution

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property activates the C2 position, where the chloro substituent is located, towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The chloro atom acts as a good leaving group in these reactions, allowing for its displacement by a variety of nucleophiles. youtube.com

The chloro group at the C2 position is readily displaced by various nitrogen-centered nucleophiles, such as primary and secondary amines. youtube.comnih.gov This SNAr reaction is a cornerstone for building complex molecules and is widely used in the synthesis of pharmaceutical compounds. mdpi.com The reaction typically proceeds by heating the chloropyrimidine with an amine, sometimes in the presence of a base to neutralize the HCl generated. mdpi.com

The mechanism involves the attack of the amine nucleophile on the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing nature of the pyrimidine nitrogens helps to stabilize this intermediate, facilitating the reaction. masterorganicchemistry.com A wide range of amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate diverse libraries of 2-amino-4-methylpyrimidine-5-carbaldehyde (B561223) derivatives. nih.gov

Table 3: Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles This table is illustrative, based on the reactivity of similar chloropyrimidines.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Primary Amine | Aniline | 2-Anilino-4-methylpyrimidine-5-carbaldehyde |

| Secondary Amine | Morpholine | 2-Morpholino-4-methylpyrimidine-5-carbaldehyde |

In addition to nitrogen nucleophiles, the chloro substituent can also be displaced by oxygen-centered nucleophiles like alkoxides and hydroxides. When reactions with amines are carried out in an alcohol solvent (solvolysis), the corresponding alkoxide can sometimes act as a competing nucleophile, leading to the formation of 2-alkoxy-4-methylpyrimidine-5-carbaldehyde as a side product or, under specific conditions, the main product. mdpi.com

For example, reacting this compound with sodium methoxide (B1231860) in methanol would lead to the formation of 2-methoxy-4-methylpyrimidine-5-carbaldehyde. These SNAr reactions with oxygen nucleophiles are crucial for accessing ethers of the pyrimidine core, further expanding the synthetic utility of the starting material.

Reactivity with Carbon-Centred Nucleophiles

The electrophilic nature of the carbonyl carbon in the C5-carbaldehyde group makes it a prime target for attack by various carbon-centered nucleophiles. These reactions are fundamental for carbon-chain elongation and the construction of more complex molecular architectures. Key transformations include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and additions of organometallic reagents.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful methods for converting aldehydes into alkenes. libretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.org

Wittig Reaction: In a typical Wittig reaction, a phosphonium ylide, generated by treating a phosphonium salt with a strong base, attacks the aldehyde. organic-chemistry.org This leads to the formation of an oxaphosphetane intermediate, which then decomposes to yield an alkene and a phosphine (B1218219) oxide. libretexts.org The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that typically offers superior (E)-selectivity for the alkene product. organic-chemistry.org It involves the reaction of an aldehyde with a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying product purification. wikipedia.org Various conditions can be employed to control the stereoselectivity of the HWE reaction. nrochemistry.com

The reaction of this compound with these reagents is expected to produce the corresponding 2-chloro-4-methyl-5-vinylpyrimidine derivatives.

Table 1: Representative Olefination Reactions with this compound

| Reaction | Typical Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Wittig Reaction (stabilized ylide) | Ph3P=CHCO2Et | THF, room temperature | (E)-ethyl 3-(2-chloro-4-methylpyrimidin-5-yl)acrylate |

| Horner-Wadsworth-Emmons Reaction | (EtO)2P(O)CH2CO2Et, NaH | THF, 0 °C to room temp. | (E)-ethyl 3-(2-chloro-4-methylpyrimidin-5-yl)acrylate |

| Still-Gennari HWE Modification | (CF3CH2O)2P(O)CH2CO2Et, KHMDS, 18-crown-6 | THF, -78 °C | (Z)-ethyl 3-(2-chloro-4-methylpyrimidin-5-yl)acrylate |

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds to the aldehyde function provides a direct route to secondary alcohols. The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. This reaction is a cornerstone for creating new carbon-carbon bonds.

For instance, reacting this compound with methylmagnesium bromide would yield (2-chloro-4-methylpyrimidin-5-yl)(methyl)methanol after workup.

Ring Functionalization and Derivatization Strategies

The C2-chloro substituent on the pyrimidine ring is a key handle for further molecular elaboration through various substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), while modern cross-coupling methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. masterorganicchemistry.com Common nucleophiles include amines, alkoxides, and thiolates, leading to the corresponding 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives, respectively. Reactions involving amines are often performed by heating with the amine, sometimes in the presence of a base. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the C2-chloro position with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a highly versatile method for synthesizing biaryl compounds or for attaching alkyl, alkenyl, or alkynyl groups to the pyrimidine core. organic-chemistry.org While studies on 2,4-dichloropyrimidines often show higher reactivity at the C4 position, the presence of the methyl group at C4 in the target molecule directs this reactivity to the C2 position. mdpi.com

Sonogashira Coupling: This reaction couples the C2-chloro position with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing 2-alkynylpyrimidine derivatives. libretexts.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It offers a milder alternative to classical SNAr for aminating the C2 position and is compatible with a wide range of amines, including primary and secondary amines. wikipedia.orgbeilstein-journals.org

Table 2: Representative Ring Functionalization Reactions

| Reaction | Typical Reagents | Catalyst/Base System | Expected Product Type |

|---|---|---|---|

| SNAr | Morpholine | Ethanol, reflux | 2-Morpholinyl derivative |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-Phenyl derivative |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2, CuI / Et3N | 2-(Phenylethynyl) derivative |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)2, X-Phos / KOt-Bu | 2-(Phenylamino) derivative |

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. bohrium.com The aldehyde functionality of this compound allows it to serve as the aldehyde component in several classic MCRs.

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. wikipedia.orgorganic-chemistry.org Using this compound as the aldehyde component would lead to the formation of a dihydropyrimidinone (or thione) bearing the 2-chloro-4-methylpyrimidine (B15830) moiety at its C4 position. Such structures are of significant interest in medicinal chemistry. wikipedia.orgbiomedres.us

Hantzsch Dihydropyridine (B1217469) Synthesis: This is another prominent MCR that condenses an aldehyde with two equivalents of a β-ketoester and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org Employing this compound in this synthesis would produce a 1,4-dihydropyridine (B1200194) ring substituted with the pyrimidine scaffold, a structure found in many calcium channel blockers. wikipedia.org The initial dihydropyridine product can often be oxidized to the corresponding pyridine (B92270) in a subsequent step. organic-chemistry.org

These MCRs provide a convergent and efficient route to complex, drug-like molecules starting from the relatively simple pyrimidine aldehyde. nih.gov

Stereoselective and Enantioselective Transformations Guided by the Pyrimidine Scaffold

Achieving stereocontrol in chemical reactions is a central goal of modern synthesis. While no specific examples detailing stereoselective transformations guided by the this compound scaffold are prominently documented, the potential for such reactions is significant based on established principles of asymmetric synthesis. A stereoselective reaction is one that favors the formation of one stereoisomer over another. youtube.com

The primary focus for such transformations would be the C5-aldehyde group. The pyrimidine ring itself could play a crucial role in directing the stereochemical outcome.

Catalytic Asymmetric Addition: The addition of nucleophiles (e.g., organozinc or Grignard reagents) to the aldehyde could be rendered enantioselective by using a chiral ligand that coordinates to the metal of the nucleophilic reagent. The nitrogen atoms of the pyrimidine ring could potentially act as secondary coordination sites for the catalyst-reagent complex, helping to create a well-defined, chiral environment around the aldehyde and thus directing the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group.

Chiral Auxiliary Control: Another strategy involves the temporary attachment of a chiral auxiliary to the molecule. wikipedia.org For example, the C2-chloro atom could be substituted by a chiral amine (e.g., a derivative of (R)- or (S)-phenylglycinol). This chiral group, now part of the molecule, could then direct the stereochemistry of a subsequent reaction at the C5-aldehyde, for instance, an aldol or an ene reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recovered. Chiral oxazolidinones and camphorsultam are well-known auxiliaries used for such purposes. wikipedia.org

These approaches represent plausible strategies for leveraging the inherent structure of the pyrimidine scaffold to guide the formation of specific stereoisomers, a critical step in the synthesis of chiral molecules for pharmaceutical and other applications.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 4 Methylpyrimidine 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Chloro-4-methylpyrimidine-5-carbaldehyde is anticipated to exhibit three distinct signals corresponding to the three types of protons in the molecule: the aldehydic proton, the pyrimidine (B1678525) ring proton, and the methyl group protons.

Aldehydic Proton (-CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

Pyrimidine Ring Proton (C6-H): The single proton attached to the pyrimidine ring is expected to resonate as a singlet, likely in the aromatic region, estimated to be between δ 8.5 and 9.0 ppm. Its precise chemical shift is influenced by the electronic effects of the chloro, methyl, and aldehyde substituents on the ring.

Methyl Group Protons (-CH₃): The three protons of the methyl group at the C4 position are chemically equivalent and should appear as a sharp singlet further upfield, likely in the range of δ 2.5 to 3.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet |

| C6-H | 8.5 - 9.0 | Singlet |

| -CH₃ | 2.5 - 3.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is the most downfield signal, anticipated in the region of δ 185-195 ppm.

Pyrimidine Ring Carbons: The four carbon atoms of the pyrimidine ring will have distinct chemical shifts due to the different substituents. The carbon bearing the chlorine atom (C2) and the carbon attached to the aldehyde group (C5) are expected to be significantly deshielded. The quaternary carbon (C4) attached to the methyl group will also have a characteristic shift.

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between δ 15 and 25 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 185 - 195 |

| C2 | 155 - 165 |

| C4 | 160 - 170 |

| C5 | 130 - 140 |

| C6 | 150 - 160 |

| -CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this molecule, no cross-peaks are expected as all proton signals are predicted to be singlets, indicating no vicinal or long-range proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. scispace.com We would expect to see cross-peaks between the aldehydic proton and the carbonyl carbon, the C6-H proton and the C6 carbon, and the methyl protons and the methyl carbon. This would confirm the direct assignments made from the 1D spectra.

The aldehydic proton showing a correlation to the C5 carbon.

The C6-H proton showing correlations to C4 and C5.

The methyl protons showing correlations to C4 and potentially C5.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₆H₅ClN₂O), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

The fragmentation pattern in the mass spectrum would likely involve the loss of the formyl group (-CHO), the chlorine atom, and potentially the methyl group, leading to characteristic fragment ions that would further confirm the structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Carbonyl Stretch (C=O): A strong absorption band is expected in the IR spectrum in the region of 1680-1710 cm⁻¹ corresponding to the stretching vibration of the aldehydic carbonyl group.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is expected to be characterized by distinct absorption bands corresponding to its constituent parts: the pyrimidine ring, the aldehyde group, the methyl group, and the carbon-chlorine bond.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. The exact position is influenced by electronic effects; the electron-withdrawing nature of the pyrimidine ring and the adjacent chlorine atom would likely shift this band to a higher wavenumber compared to a simple alkyl aldehyde. Another key vibration is the aldehydic C-H stretch, which is expected to produce one or two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. Aromatic C=C and C=N stretching vibrations are anticipated in the 1400-1620 cm⁻¹ range. Studies on similar chloropyrimidines and substituted pyrimidines confirm that these ring stretching modes are generally insensitive to substitution, though their intensities and precise locations may vary. ias.ac.innih.gov For instance, in 2,4,6-trichloropyrimidine, ring stretching modes are observed at 1560, 1533, 1433, and 1407 cm⁻¹. ias.ac.in

Vibrations associated with the methyl and chloro substituents are also expected. The C-H asymmetric and symmetric stretching vibrations of the methyl group should appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹, a range consistent with other chloropyrimidines.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric/Symmetric C-H Stretch | Methyl (CH₃) | 2950 - 2990 | Medium to Weak |

| Aldehydic C-H Stretch | Aldehyde (CHO) | 2810 - 2840, 2710 - 2740 | Weak |

| Carbonyl C=O Stretch | Aldehyde (CHO) | 1690 - 1715 | Strong |

| Ring C=C and C=N Stretches | Pyrimidine Ring | 1400 - 1620 | Medium to Strong |

| C-Cl Stretch | Chloro Substituent | 600 - 800 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While experimental FT-Raman data for the title compound is unavailable, analysis of related structures allows for a reliable prediction of its spectrum. nih.govmdpi.com

The symmetric vibrations of the pyrimidine ring are expected to be strong and sharp in the Raman spectrum. The ring "breathing" mode, a symmetric expansion and contraction of the entire ring, is a characteristic feature and would likely appear as an intense band in the 980-1050 cm⁻¹ region. The carbonyl (C=O) stretch, while strong in the IR, should also be visible, though potentially weaker, in the Raman spectrum. Conversely, the C-Cl stretch may show stronger Raman activity compared to its IR absorption.

In a study of 4-chloro-7-azaindole-3-carbaldehyde, the C=O stretch was observed in the Raman spectrum near 1681 cm⁻¹. mdpi.com This suggests a similar position for the title compound. The spectrum would be dominated by vibrations of the pyrimidine core, with contributions from the methyl and aldehyde groups providing a unique spectroscopic fingerprint.

Table 2: Predicted FT-Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehydic C-H Stretch | Aldehyde (CHO) | 2810 - 2840 | Medium |

| Carbonyl C=O Stretch | Aldehyde (CHO) | 1680 - 1710 | Medium |

| Ring C=C and C=N Stretches | Pyrimidine Ring | 1300 - 1600 | Strong |

| Ring Breathing Mode | Pyrimidine Ring | 980 - 1050 | Strong, Sharp |

| C-Cl Stretch | Chloro Substituent | 600 - 800 | Medium |

Electronic Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the pyrimidine ring and the aldehyde chromophore. The primary transitions anticipated are π→π* and n→π*.

The pyrimidine ring itself exhibits strong π→π* transitions. The addition of the aldehyde group, a chromophore, extends the conjugation and typically shifts the absorption maxima to longer wavelengths (a bathochromic shift). Research on various chloropyrimidines shows that π→π* transitions are sensitive to substitution. ias.ac.inrsc.orgacs.org For instance, studies on 2-chloropyrimidine (B141910) show absorption bands between 200-300 nm. rsc.org

The carbonyl group of the aldehyde introduces a lower-energy n→π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This band is typically weak and appears at a longer wavelength than the π→π* transitions, likely above 300 nm. The presence of chlorine and methyl groups will further modulate the energy of these transitions through inductive and hyperconjugative effects.

Table 3: Anticipated Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λₘₐₓ) | Description |

| π→π | Pyrimidine Ring / Aldehyde | 220 - 280 nm | High-intensity absorption from the conjugated π-system. |

| n→π | Aldehyde (C=O) | > 300 nm | Low-intensity absorption involving non-bonding electrons on the oxygen atom. |

X-ray Crystallography for Solid-State Structural Determination

A definitive solid-state structure for this compound from single-crystal X-ray diffraction has not been reported in the literature. However, based on crystallographic data of analogous pyrimidine derivatives, a hypothetical structure can be proposed. nih.goviucr.orgresearchgate.net

The molecule is expected to be largely planar due to the sp² hybridization of the pyrimidine ring and aldehyde carbon. In the solid state, molecules would likely pack in a way that maximizes intermolecular interactions. While the molecule lacks strong hydrogen bond donors like -OH or -NH₂, weak C-H···O and C-H···N hydrogen bonds are highly probable. The aldehyde oxygen and the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, interacting with C-H groups from neighboring molecules to form a stable crystal lattice. This is a common packing feature in related heterocyclic aldehydes. mdpi.com

Furthermore, π-π stacking interactions between the electron-deficient pyrimidine rings of adjacent molecules are expected to play a significant role in the crystal packing, likely arranging molecules into layered or herringbone motifs. The bond lengths and angles within the molecule would be consistent with standard values for substituted pyrimidines, with the C-Cl, C-N, and C=O bond lengths reflecting the electronic interplay between the substituents and the aromatic ring.

Table 4: Predicted Key Structural Parameters for this compound

| Parameter | Atoms Involved | Expected Value | Basis of Prediction |

| Bond Length | C=O | ~1.21 Å | Standard aldehyde C=O bond length |

| Bond Length | C-Cl | ~1.74 Å | Typical C(sp²)-Cl bond length in chloropyrimidines |

| Bond Length | C-C (ring) | 1.38 - 1.40 Å | Aromatic C-C bonds in pyrimidine rings |

| Bond Length | C-N (ring) | 1.32 - 1.34 Å | Aromatic C-N bonds in pyrimidine rings |

| Bond Angle | N-C-N (ring) | ~127° | Typical angle in pyrimidine rings |

| Bond Angle | C-C-C (ring) | ~116° | Typical angle in pyrimidine rings |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methylpyrimidine 5 Carbaldehyde

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability:No published data available.

This report highlights a clear opportunity for future research in the field of computational chemistry to explore the properties of 2-Chloro-4-methylpyrimidine-5-carbaldehyde, which could provide valuable insights for its application in various fields of chemical synthesis.

Theoretical Mechanistic Studies of Reactions Involving this compound

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The chlorine atom on the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of each position on the pyrimidine ring towards nucleophilic attack generally follows the order C4(6) > C2 » C5. acs.org Theoretical calculations can predict the regioselectivity of these reactions by comparing the activation energy barriers for nucleophilic attack at different positions. For instance, in reactions of 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. acs.org

A computational study on the regioselectivity of SNAr reactions with 2-MeSO₂-4-chloropyrimidine revealed that the nature of the nucleophile and non-covalent interactions can significantly influence the outcome. wuxiapptec.com While amines and Stille coupling partners selectively attack the C4 position, alkoxides and formamide (B127407) anions preferentially substitute the C2 position. wuxiapptec.com Quantum mechanics (QM) calculations demonstrated that hydrogen bonding between the anionic nucleophile and the acidic proton of the methanesulfonyl group directs the attack to the C2 position by lowering the energy of the transition state. wuxiapptec.com Similar computational approaches could be applied to predict the reactivity of this compound with various nucleophiles.

Reactions of the Aldehyde Group:

The aldehyde group is a versatile functional handle for various transformations, including condensation and multicomponent reactions. Theoretical studies can elucidate the mechanisms of these reactions. For example, a DFT study on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines detailed the mechanistic steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such computational investigations help in understanding the reaction, identifying the rate-determining step, and designing more efficient catalytic systems. nih.gov

The following table illustrates the type of data that can be obtained from DFT calculations for a hypothetical reaction involving a pyrimidine derivative.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | -5.2 | 15.8 | -12.4 | 21.0 |

| Nucleophilic attack at C4 | -4.8 | 12.3 | -15.1 | 17.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Design and Prediction Methodologies for Novel Pyrimidine Derivatives

In silico methods are powerful tools in the design of novel pyrimidine derivatives with desired biological activities. These computational techniques allow for the prediction of molecular properties, binding affinities to biological targets, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) before their actual synthesis, thus saving time and resources.

Molecular Docking and Virtual Screening:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.orgnih.gov In drug design, this is used to predict the binding mode and affinity of a small molecule (ligand), such as a derivative of this compound, to the active site of a target protein.

For example, in silico studies on pyrimidine derivatives as potential antibacterial agents involved molecular docking against dihydrofolate reductase (DHFR). nih.gov The results, including free binding energy (ΔG) and inhibition constant (Ki), helped in identifying the most promising candidates for synthesis and further testing. nih.gov A similar approach could be used to screen a virtual library of compounds derived from this compound against a specific biological target.

Pharmacophore Modeling and QSAR:

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for other molecules with a similar arrangement of features. Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. DFT-based descriptors, such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MESP), are often used in QSAR models to predict the activity of new compounds. researchgate.netsciensage.info

The table below presents a hypothetical example of data that could be generated from an in silico screening of pyrimidine derivatives.

| Derivative | Docking Score (kcal/mol) | Predicted pIC₅₀ (QSAR) | Lipinski's Rule of Five Violations | Predicted ADME Profile |

| Compound A | -8.5 | 7.2 | 0 | Good oral bioavailability |

| Compound B | -7.9 | 6.8 | 1 | Moderate oral bioavailability |

| Compound C | -9.2 | 7.8 | 0 | Excellent oral bioavailability |

Note: The data in this table is hypothetical and for illustrative purposes only.

By leveraging these computational methodologies, researchers can rationally design novel pyrimidine derivatives starting from a scaffold like this compound, optimizing their properties for specific applications, such as in medicinal chemistry or materials science.

Applications of 2 Chloro 4 Methylpyrimidine 5 Carbaldehyde As a Versatile Building Block in Organic Synthesis

Synthetic Intermediate for Diverse Pyrimidine (B1678525) Derivatives

The inherent reactivity of 2-Chloro-4-methylpyrimidine-5-carbaldehyde allows for its elaboration into a multitude of pyrimidine derivatives. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functional groups. For instance, reactions with amines (amination) or alcohols/phenols (alkoxylation) can displace the chloride to form substituted aminopyrimidines or alkoxypyrimidines, respectively.

Furthermore, the aldehyde group at the 5-position is a versatile handle for numerous transformations. It can undergo condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, with active methylene (B1212753) compounds to extend the carbon framework. It can also be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine (Schiff base) through reaction with primary amines. This dual reactivity allows for sequential or sometimes one-pot modifications to generate a broad library of pyrimidine-based molecules. For example, the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has been shown to undergo SNAr amination reactions with various aliphatic and cyclic amines in refluxing ethanol (B145695) using triethylamine (B128534) as a base. researchgate.net

| Reaction Type | Reagent(s) | Resulting Derivative Class |

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂) | 2-Amino-4-methylpyrimidine-5-carbaldehyde (B561223) derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols (R-OH) / Alkoxides (R-O⁻) | 2-Alkoxy-4-methylpyrimidine-5-carbaldehyde derivatives |

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | 2-Chloro-4-methylpyrimidine-5-carboxylic acid |

| Condensation | Active methylene compounds (e.g., malononitrile) | Pyrimidine-based chalcones and vinylogous systems |

| Imine Formation | Primary Amines (R-NH₂) | N-substituted-1-(2-chloro-4-methylpyrimidin-5-yl)methanimines |

| Amidation (from the corresponding acid) | Amines, coupling agents (e.g., HOBt, WSC) | 2-Chloro-4-methylpyrimidine-5-carboxamide derivatives google.com |

Precursor for the Construction of Fused Heterocyclic Ring Systems

The strategic placement of reactive functional groups on the pyrimidine ring of this compound facilitates the synthesis of various fused heterocyclic systems. These reactions typically involve a multi-step sequence where both the aldehyde and the chloro group (or a group that replaces it) participate in ring-forming cyclization reactions.

One common strategy involves an initial reaction at the aldehyde or chloro position, followed by an intramolecular cyclization to form a new ring fused to the pyrimidine core. For example, derivatives of this aldehyde can be used to construct thieno[2,3-d]pyrimidines, which are known for their biological activities. Another important class of compounds, pyrrolo[2,3-d]pyrimidines, can also be synthesized. Research on the related 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has demonstrated that it can be converted to a key precursor for new pyrrolopyrimidines through a one-pot methodology involving Wittig olefination and bromination. nih.gov The aldehyde functionality is essential for creating the necessary side chain that subsequently cyclizes to form the fused pyrrole (B145914) ring.

| Starting Material Derivative | Reaction Sequence | Resulting Fused Ring System |

| 2-Thio-4-methylpyrimidine-5-carbaldehyde derivative | Alkylation of thio group followed by intramolecular cyclization | Thieno[2,3-d]pyrimidine |

| 2-Amino-4-methylpyrimidine-5-carbaldehyde | Reaction with an α-haloketone | Imidazo[1,2-a]pyrimidine |

| This compound | Wittig reaction followed by intramolecular cyclization | Pyrrolo[2,3-d]pyrimidine |

Role in the Development of Advanced Materials and Optoelectronic Components

While specific applications of this compound in advanced materials are not extensively documented in dedicated studies, its structural features are highly relevant to the field of organic optoelectronics. Pyrimidine and other nitrogen-containing heterocycles are known for their electron-deficient nature, a desirable property for creating n-type organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The potential utility of this compound lies in its ability to act as a building block for larger, conjugated systems. The aldehyde group can be used in condensation reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to introduce vinyl linkages, extending the π-conjugation of the molecule. These extended conjugated systems are the basis for materials that can absorb and emit light, a fundamental requirement for optoelectronic devices. researchgate.net The chloro and methyl groups offer sites for further tuning of the molecule's electronic properties, solubility, and solid-state packing, which are all critical parameters for device performance. researchgate.net Therefore, it represents a potential, albeit currently underexplored, platform for synthesizing novel dyes, organic semiconductors, and components for functional polymers.

Intermediacy in Agrochemical Synthesis

The pyrimidine scaffold is a well-established core structure in a variety of commercial agrochemicals, particularly herbicides. The reactivity of chloro-substituted pyrimidines makes them valuable intermediates for creating potent active ingredients. Although direct synthesis of a commercial agrochemical from this compound is not prominently reported, its structural class is central to the synthesis of aryloxyphenoxypropionate (APP) and other classes of herbicides.

These herbicides function by inhibiting key enzymes in weeds, such as acetyl-CoA carboxylase (ACCase). google.com The synthesis of these complex molecules often involves the coupling of a substituted pyrimidine unit with another aromatic fragment. For example, studies have shown the synthesis of herbicidal compounds by reacting 4-chloropyrimidine (B154816) moieties with substituted phenols. google.com Patents also describe herbicidally active compounds based on pyridyl- or pyrimidyl-pyrimidine derivatives. nordmann.global The functional groups on this compound provide the necessary handles to construct such molecules, positioning it as a valuable intermediate for the discovery and development of new crop protection agents.

| Agrochemical Class | Mode of Action (Example) | Relevance of the Pyrimidine Intermediate |

| Pyrimidinyloxyphenoxy-propionates | ACCase Inhibition | The chloropyrimidine moiety is a key structural element for coupling with the phenoxypropionate core. google.com |

| Pyrimidyl-pyrimidine Derivatives | Herbicide | Serves as a core building block for the final complex molecule. nordmann.global |

| Pyridine-based Schiff Bases | General Pesticidal Activity | The aldehyde group allows for the formation of imines, a class with reported pesticidal properties. researchgate.net |

Intermediacy in Pharmaceutical Precursor Synthesis

In the pharmaceutical industry, this compound and its close derivatives are important intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). The pyrimidine ring is a privileged scaffold found in numerous drugs, including antiviral and anticancer agents. q100lifesciences.com

A significant application is in the synthesis of kinase inhibitors. For example, a patent describes pyrimidine-5-carboxamide derivatives, which can be synthesized from the corresponding 5-carboxylic acid (obtainable by oxidizing the aldehyde), as inhibitors of Spleen Tyrosine Kinase (Syk). google.com Syk inhibitors are investigated for the treatment of autoimmune disorders, inflammatory diseases like asthma, and certain types of cancer. google.com The structural features of the starting aldehyde allow for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The related intermediate 4,6-Dichloro-2-methylpyrimidine is used in the synthesis of Dasatinib, a kinase inhibitor used to treat certain types of cancer.

| Therapeutic Area | Target (Example) | Role of Pyrimidine Intermediate |

| Oncology | Spleen Tyrosine Kinase (Syk) | Forms the core scaffold of pyrimidine-5-carboxamide inhibitors. google.com |

| Oncology | Multiple Kinases (e.g., BCR-Abl) | The related 2-methylpyrimidine (B1581581) core is found in drugs like Dasatinib. |

| Anti-inflammatory / Autoimmune | Spleen Tyrosine Kinase (Syk) | The pyrimidine structure is essential for binding to the kinase active site. google.com |

| Antiviral | Various viral enzymes | The pyrimidine ring mimics natural nucleobases and can be incorporated into nucleoside analogues. q100lifesciences.com |

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Methylpyrimidine 5 Carbaldehyde

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2-Chloro-4-methylpyrimidine-5-carbaldehyde is not yet widely documented in mainstream chemical literature, suggesting that its preparation likely relies on established, yet potentially unoptimized, methods. A primary direction for future research is the development of robust, efficient, and sustainable synthetic protocols.

A probable and traditional route to this compound involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic substrates. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction would utilize the precursor 2-Chloro-4-methylpyrimidine (B15830), which can be synthesized from readily available materials like malonamide (B141969) or 2,4-dichloropyrimidine. guidechem.comguidechem.com However, the classical Vilsmeier-Haack reaction often requires stoichiometric amounts of phosphorus oxychloride and a dimethylformamide (DMF) solvent, which can present challenges regarding waste and reaction conditions.

Future research should target the development of more sophisticated synthetic strategies. This includes exploring catalytic C-H formylation reactions that would directly introduce the aldehyde group onto the 2-chloro-4-methylpyrimidine core without the need for harsh Vilsmeier-Haack reagents. Furthermore, investigating one-pot syntheses from simpler, acyclic precursors through multicomponent reactions could provide a more atom-economical and streamlined approach to the target molecule. organic-chemistry.orgorganic-chemistry.org

| Potential Synthetic Strategy | Precursor(s) | Key Transformation | Potential Advantages |

| Vilsmeier-Haack Reaction | 2-Chloro-4-methylpyrimidine | Electrophilic Formylation | Established and reliable method for heterocycle formylation. ijpcbs.commdpi.com |

| Catalytic C-H Formylation | 2-Chloro-4-methylpyrimidine | Transition-Metal Catalyzed C-H Activation | Reduced waste, milder conditions, improved atom economy. |

| One-Pot Cyclocondensation | Amidines, α,β-unsaturated carbonyls | Multicomponent Reaction | High efficiency, rapid assembly of complex pyrimidines. organic-chemistry.orgorganic-chemistry.org |

| Lithiation and Formylation | 5-Bromo-2-chloro-4-methylpyrimidine | Halogen-Metal Exchange followed by trapping with a formylating agent. | Provides regiochemical control for aldehyde installation. tandfonline.com |

Exploration of Underutilized Reactivity Modes

The bifunctional nature of this compound, possessing both an electrophilic chlorine atom on the pyrimidine (B1678525) ring and a reactive aldehyde, offers a wealth of opportunities for synthetic transformations. Current research on analogous compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), primarily focuses on nucleophilic aromatic substitution (SNAr) at the chloro-positions and standard aldehyde condensations. mdpi.comresearchgate.net

Future work should venture into less explored reactivity modes. The chlorine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents at the C2 position. The aldehyde group can serve as a linchpin in multicomponent reactions, such as the Mannich or Ugi reactions, to rapidly build molecular complexity. Moreover, the pyrimidine ring itself, activated by its substituents, could potentially participate in cycloaddition reactions, offering pathways to novel fused heterocyclic systems.

| Reactive Site | Proposed Reaction Type | Potential Outcome | Rationale/Analogy |

| C2-Chloride | Suzuki Cross-Coupling | Aryl/heteroaryl substitution | Standard method for functionalizing chloropyrimidines. |

| C2-Chloride | Buchwald-Hartwig Amination | C-N bond formation | Access to diverse amino-pyrimidine derivatives. |

| C5-Aldehyde | Reductive Amination | Synthesis of aminomethyl pyrimidines | A versatile method for converting aldehydes to amines. nih.govnih.gov |

| C5-Aldehyde | Wittig/Horner-Wadsworth-Emmons | Alkene formation | Creation of vinyl-pyrimidine derivatives for further functionalization. |

| Both Groups | Multicomponent Reactions (e.g., Biginelli-like) | Dihydropyrimidinone derivatives | Efficient construction of complex heterocyclic scaffolds. |

| Pyrimidine Ring | Inverse Electron Demand Diels-Alder | Fused heterocyclic systems | Potential reactivity for electron-deficient pyrimidines. organic-chemistry.org |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms is paramount for optimizing existing synthetic routes and rationally designing new ones. For this compound, future research should employ a combination of computational and experimental techniques to elucidate the underlying mechanistic pathways of its formation and subsequent reactions.

For instance, Density Functional Theory (DFT) calculations could be used to model the Vilsmeier-Haack formylation on the 2-chloro-4-methylpyrimidine substrate, predicting the regioselectivity and activation barriers. This would be crucial for understanding why formylation occurs at the C5 position. Similarly, mechanistic studies of SNAr reactions on the title compound are needed. Research on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has shown that reaction outcomes can be sensitive to conditions, leading to unexpected products through solvolysis and condensation. mdpi.comresearchgate.net Investigating the kinetics, solvent effects, and potential intermediates through techniques like in-situ NMR spectroscopy would provide invaluable data for controlling the selectivity of these transformations.

Integration with Emerging Chemical Technologies

Modern synthetic chemistry is increasingly driven by enabling technologies that offer enhanced efficiency, safety, and capability. Future research on this compound should actively integrate these emerging technologies.

Photoredox Catalysis: This technology utilizes visible light to initiate single-electron transfer (SET) processes, enabling novel transformations under mild conditions. acs.org For the target compound, photoredox catalysis could be explored for the direct reductive amination of the aldehyde group without harsh reducing agents or for novel radical-based C-H functionalization reactions on the methyl group or the pyrimidine ring itself. nih.govnih.gov

Continuous Flow Chemistry: Performing reactions in a continuous flow reactor, as opposed to a traditional batch setup, offers superior control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability. mdpi.com The synthesis of pyrimidine derivatives has been successfully demonstrated in flow reactors. researchgate.net Future work could focus on adapting the Vilsmeier-Haack synthesis of this compound to a flow process, which would allow for better management of the exothermic nature and corrosive reagents. Subsequent transformations involving energetic intermediates or hazardous reagents would also greatly benefit from the safety profile of flow chemistry.

Scalability and Industrial Relevance of Synthetic Protocols

For any chemical compound to have a broader impact, particularly as an intermediate in pharmaceuticals or agrochemicals, the development of scalable and industrially relevant synthetic protocols is essential. Future research must address the transition from laboratory-scale synthesis to pilot and industrial production.

This involves a multi-faceted approach. Firstly, the chosen synthetic route must be optimized for cost-effectiveness, minimizing the use of expensive reagents and catalysts. Process optimization using Design of Experiments (DoE) methodologies can systematically identify the ideal reaction conditions for maximizing yield and minimizing impurities. Secondly, safety considerations are paramount; a thorough risk assessment of all reaction steps is required. As mentioned, converting key steps to a continuous flow process can mitigate many safety concerns associated with exothermic or high-pressure reactions. mdpi.com Finally, the development of robust and scalable purification methods, such as crystallization over chromatographic separation, is crucial for obtaining the final product with high purity on a large scale.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-methylpyrimidine-5-carbaldehyde?

Methodological Answer:

- The compound can be synthesized via chlorination of 4-methylpyrimidine-5-carbaldehyde derivatives using reagents like phosphoryl chloride (POCl₃) under reflux conditions .

- Coupling reactions involving amino or hydrazido intermediates (e.g., 6-amino-4-methylpyridine derivatives) can introduce functional groups while preserving the aldehyde moiety .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify chlorine-induced deshielding effects on adjacent protons and carbons, particularly at C-2 and C-4 positions .

- FT-IR : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

- Elemental analysis : Validate stoichiometry and confirm absence of unreacted intermediates .

Q. How can researchers mitigate common side reactions during synthesis?

Methodological Answer:

Q. What purification strategies are recommended for isolating this compound?

Methodological Answer:

Q. How does the reactivity of this compound compare in nucleophilic substitution reactions?

Methodological Answer:

- The C-2 chlorine is highly reactive due to electron-withdrawing effects from the aldehyde and pyrimidine ring, enabling SNAr (nucleophilic aromatic substitution) with amines or thiols .

- Kinetic studies using HPLC can track substitution rates under varying pH and temperature conditions .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved?

Methodological Answer:

Q. What computational methods predict the hydrogen bonding patterns of this compound in crystal lattices?

Methodological Answer:

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:

Q. What strategies link structural modifications of this compound to biological activity in drug design?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Replace the aldehyde with hydrazone or imine derivatives to enhance binding to enzyme active sites .

- Molecular docking (AutoDock Vina) screens modified analogs against targets like kinase or protease enzymes .

Q. How should researchers address contradictions between synthetic yields and spectroscopic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。